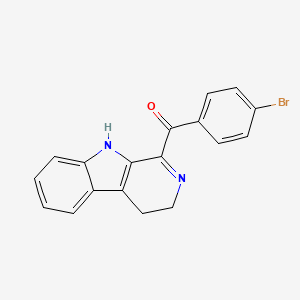
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone typically involves multi-step organic reactions One common method includes the condensation of 4-bromobenzaldehyde with tryptamine under acidic conditions to form the intermediate Schiff base This intermediate is then cyclized to form the beta-carboline core structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity. Additionally, it can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its use in traditional medicine and similar biological activities.
Norharmane: A beta-carboline with antimicrobial and anticancer properties.
Uniqueness
(4-Bromophenyl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone is unique due to the presence of the 4-bromophenyl group, which enhances its biological activity and specificity. This structural feature distinguishes it from other beta-carbolines and contributes to its potential as a therapeutic agent.
Propiedades
Número CAS |
906067-41-2 |
|---|---|
Fórmula molecular |
C18H13BrN2O |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)methanone |
InChI |
InChI=1S/C18H13BrN2O/c19-12-7-5-11(6-8-12)18(22)17-16-14(9-10-20-17)13-3-1-2-4-15(13)21-16/h1-8,21H,9-10H2 |
Clave InChI |
HFAAJIWOIKLYTE-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C2=C1C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
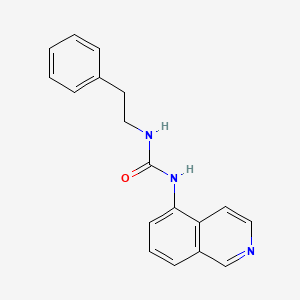

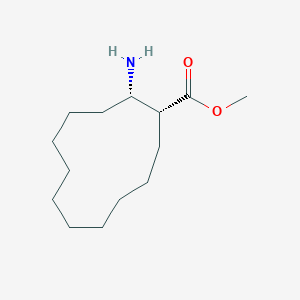
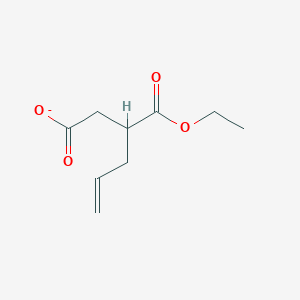
propanedinitrile](/img/structure/B12603886.png)
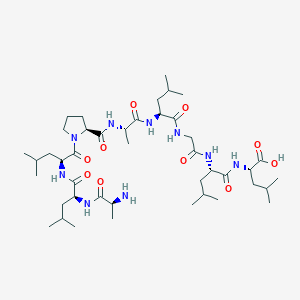
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
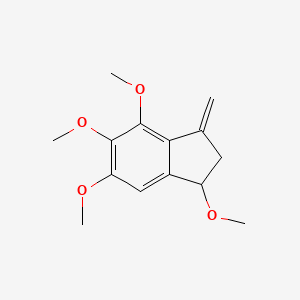
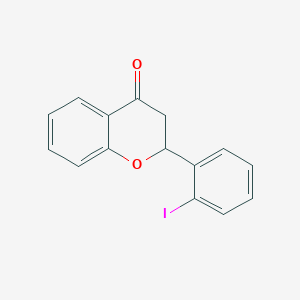

![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
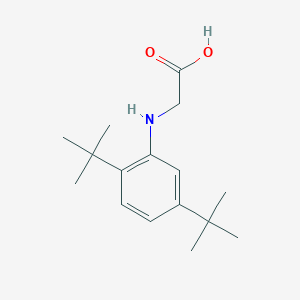
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
